Halauxifen

Description

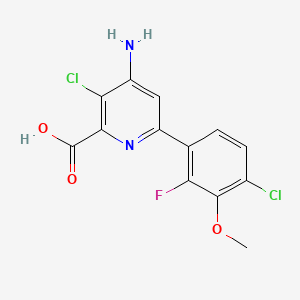

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2FN2O3/c1-21-12-6(14)3-2-5(10(12)16)8-4-7(17)9(15)11(18-8)13(19)20/h2-4H,1H3,(H2,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLBEFSLWYDQFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)C2=NC(=C(C(=C2)N)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10241447 | |

| Record name | 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943832-60-8 | |

| Record name | Halauxifen [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943832608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALAUXIFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6XT37HY9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Halauxifen: A Technical Guide to its Chemical Structure, Properties, and Mode of Action

Introduction

Halauxifen, and its more commonly formulated methyl ester, this compound-methyl, represent a significant advancement in synthetic auxin herbicides. As the first member of the arylpicolinate class, it offers a novel solution for the post-emergent control of a wide range of broadleaf weeds, including those resistant to other herbicide groups, particularly in cereal crops. This technical guide provides an in-depth overview of the chemical and physical properties of this compound and this compound-methyl, its molecular mode of action, and representative experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the fields of agrochemistry, weed science, and drug development.

Chemical Structure and Identification

This compound-methyl is the pro-herbicide, which is rapidly converted to the active form, this compound (the carboxylic acid), within the target plant. The structural difference lies in the methyl ester group at the C2 position of the pyridine ring.

Table 1: Chemical Identification of this compound and this compound-methyl

| Identifier | This compound | This compound-methyl |

| IUPAC Name | 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid[1][2] | methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate[3][4] |

| CAS Number | 943832-60-8[1] | 943831-98-9 |

| Molecular Formula | C₁₃H₉Cl₂FN₂O₃ | C₁₄H₁₁Cl₂FN₂O₃ |

| Molecular Weight | 343.13 g/mol | 345.15 g/mol |

| Chemical Structure |

|

|

Physicochemical Properties

The physicochemical properties of a herbicide are critical determinants of its environmental fate, bioavailability, and application method. This compound-methyl is a white, powdery solid with very low solubility in water.

Table 2: Physicochemical Properties of this compound and this compound-methyl

| Property | This compound | This compound-methyl | Source(s) |

| Melting Point (°C) | Not available | 145.5 | |

| Boiling Point (°C) | Not available | Decomposes before boiling | |

| Vapor Pressure | 1.5 x 10⁻⁵ mPa (20 °C) | 5.9 x 10⁻⁶ mPa (20 °C) / 1.1 x 10⁻¹⁰ mmHg (25°C) | |

| Henry's Law Constant (Pa m³ mol⁻¹) | Not available | 1.22 x 10⁻⁶ (pH 7, 25 °C) | |

| Dissociation Constant (pKa) | Not available | 2.84 (20 °C) |

Table 3: Solubility of this compound and this compound-methyl

| Solvent | Solubility (at 20°C) | Source(s) |

| This compound in Water | 3070 mg/L (pH 7) | |

| This compound-methyl in Water | 1.67 mg/L (pH 7) | |

| This compound-methyl in Organic Solvents | Acetone: >250 g/L | |

| Methanol: 38.1 g/L | ||

| Xylene: 9.13 g/L |

Mode of Action: Synthetic Auxin Pathway

This compound-methyl is classified as a Group 4 (WSSA) or Group O (HRAC) herbicide. Its mode of action is to mimic the natural plant hormone indole-3-acetic acid (IAA), acting as a synthetic auxin.

Upon absorption by the leaves and roots, this compound-methyl is rapidly de-esterified to its active form, this compound acid. This compound then binds to the TIR1/AFB family of auxin co-receptors. This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. The degradation of these repressors leads to the massive and uncontrolled transcription of auxin-responsive genes. This deregulation of gene expression disrupts numerous growth processes, culminating in an overproduction of ethylene and abscisic acid (ABA). The hormonal imbalance causes symptoms such as epinasty, twisted stems, cessation of growth, and ultimately, plant death.

Caption: Signaling pathway of this compound-methyl in a susceptible plant.

Experimental Protocols

Synthesis of this compound-methyl

The commercial synthesis of this compound-methyl often involves a cross-coupling strategy to generate the core biaryl system. A representative method is the Suzuki-Miyaura coupling reaction. The general workflow begins with the preparation of a boronic acid intermediate from 2-chloro-6-fluoroanisole, which is then coupled with a substituted pyridine derivative.

Disclaimer: The following is a generalized workflow and not a detailed, replicable laboratory protocol. Specific reagents, catalysts, solvents, and reaction conditions are proprietary and would require optimization.

General Workflow:

-

Metallation and Borylation: 2-chloro-6-fluoroanisole is treated with a strong base (e.g., n-butyllithium) followed by a borate ester (e.g., triisopropyl borate) to form the corresponding boronic acid or ester intermediate.

-

Suzuki Coupling: The boronic acid intermediate is coupled with a protected 4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester derivative in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or CsF).

-

Deprotection: The protecting group on the amino functionality is removed under appropriate conditions (e.g., acidic hydrolysis) to yield the final product, this compound-methyl.

References

Halauxifen CAS number and chemical data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental protocols related to the synthetic auxin herbicide, Halauxifen.

Chemical and Physical Data

This compound is the active form of the herbicide, which is often applied as its methyl ester, this compound-methyl. In planta, the methyl ester is rapidly hydrolyzed to the active carboxylic acid, this compound. The key chemical identifiers and properties for both compounds are summarized below for comparative purposes.

Table 1: Chemical Identification of this compound and this compound-methyl

| Identifier | This compound | This compound-methyl |

| CAS Number | 943832-60-8[1] | 943831-98-9[2] |

| IUPAC Name | 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid[3] | methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate[2] |

| Molecular Formula | C₁₃H₉Cl₂FN₂O₃[3] | C₁₄H₁₁Cl₂FN₂O₃ |

| Molecular Weight | 331.12 g/mol | 345.15 g/mol |

| SMILES | COC1=C(C=CC(=C1F)C2=NC(=C(C(=C2)N)Cl)C(=O)O)Cl | COC1=C(C=CC(=C1F)C2=NC(=C(C(=C2)N)Cl)C(=O)OC)Cl |

| InChIKey | KKLBEFSLWYDQFI-UHFFFAOYSA-N | KDHKOPYYWOHESS-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound and this compound-methyl

| Property | This compound | This compound-methyl |

| Melting Point (°C) | Data not available | Decomposes before boiling |

| Boiling Point (°C) | Data not available | Decomposes before boiling |

| Water Solubility | 3070 mg/L (at 20°C, pH 7) | Data not available |

| pKa | 2.84 (at 19.9°C) | Not applicable (hydrolyzes) |

| LogP (o/w) | Data not available | 2.950 (estimated) |

Mechanism of Action: Synthetic Auxin Pathway

This compound is a synthetic auxin herbicide that mimics the natural plant hormone indole-3-acetic acid (IAA). It exerts its herbicidal effects by disrupting normal plant growth processes through the overstimulation of auxin-regulated gene expression. The active form, this compound acid, is rapidly formed in plants from the hydrolysis of the applied this compound-methyl.

The core of the auxin signaling pathway involves three main protein families:

-

TIR1/AFB (TRANSPORT INHIBITOR RESPONSE 1/AUXIN-SIGNALING F-BOX) proteins: These are F-box proteins that function as auxin co-receptors.

-

Aux/IAA (Auxin/Indole-3-Acetic Acid) proteins: These are transcriptional repressors that bind to and inhibit the activity of Auxin Response Factors (ARFs).

-

ARF (Auxin Response Factor) proteins: These are transcription factors that bind to auxin-responsive elements in the promoters of genes, thereby regulating their expression.

In the absence of auxin, Aux/IAA proteins bind to ARFs, preventing them from activating gene transcription. When auxin (or a synthetic auxin like this compound) is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor. This binding event targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor frees the ARF transcription factor, allowing it to activate the expression of auxin-responsive genes. The uncontrolled activation of these genes leads to epinastic growth, disruption of cellular processes, and ultimately, the death of susceptible plants.

Caption: this compound's mechanism of action via the auxin signaling pathway.

Experimental Protocols

Synthesis of this compound-methyl

The synthesis of this compound-methyl is typically achieved through a multi-step process that utilizes a Suzuki cross-coupling reaction to form the key biaryl bond. The general workflow is outlined below, based on procedures described in the chemical literature and patent filings.

Caption: General synthetic workflow for this compound-methyl production.

Detailed Methodology Example (Esterification Step):

This protocol is an example for the esterification of the starting pyridine carboxylic acid, as adapted from patent literature.

-

Reaction Setup: To a 100 mL flask, add 4-amino-3,6-dichloropyridine-2-carboxylic acid (5.00g, 24.15 mmol).

-

Solvent and Catalyst Addition: Add 20 mL of methanol and stir to dissolve. Carefully add concentrated sulfuric acid (1.54 mL) dropwise.

-

Reaction Conditions: Heat the reaction mixture to 60°C. The solution should gradually become clear. Stir for approximately 7 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

-

Purification: Cool the residue to between -5 and 0°C and adjust the pH to 9 with 25-28% ammonia water to precipitate a solid.

-

Isolation: Filter the solid, wash with water (3 x 30 mL), and dry to yield methyl 4-amino-3,6-dichloropyridine-2-carboxylate.

Analytical Method for Residue Determination in Soil

This section outlines a validated method for the quantitative determination of this compound-methyl and its primary metabolite, this compound acid, in soil samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

1. Extraction:

-

Weigh 5 g of soil and combine with diatomaceous earth.

-

Extract with a 50:50 (v/v) mixture of methanol and water containing 0.1% phosphoric acid using Accelerated Solvent Extraction (ASE).

-

Perform two extraction cycles at 90°C and 1,500-2,500 psi for 5 minutes each.

2. Sample Cleanup and Derivatization (for this compound acid):

-

For methods requiring higher sensitivity, the extract containing this compound acid is purified using solid-phase extraction (SPE).

-

The eluate is evaporated to dryness.

-

The this compound acid residues are derivatized to form butyl esters to improve chromatographic properties and detection sensitivity.

3. Instrumental Analysis (LC-MS/MS):

-

Reconstitute the final sample extract in an appropriate solvent mixture (e.g., acetonitrile/water with 0.1% phosphoric acid).

-

Analyze the sample by LC-MS/MS.

-

Chromatography: Use a suitable C8 or C18 reversed-phase column (e.g., Zorbax SB-C8, 4.6 x 75 mm, 3.5 µm).

-

Mobile Phase: Employ a gradient of (A) aqueous 0.1% formic acid and (B) 0.1% formic acid in an organic solvent like methanol or acetonitrile.

-

Detection: Use positive-ion electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM) to detect and quantify the parent and daughter ions for both this compound-methyl and its derivatized acid metabolite.

-

Quantification: The Limit of Quantitation (LOQ) for this method can reach as low as 0.0015 to 0.05 µg/kg, depending on the specific protocol and matrix.

References

Environmental Fate and Mobility of Halauxifen: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halauxifen-methyl is a synthetic auxin herbicide belonging to the arylpicolinate class of chemicals.[1] It is utilized for the post-emergent control of a variety of annual broadleaf weeds in cereal crops.[2] this compound-methyl itself is rapidly converted to its active form, this compound acid (also referred to as XDE-729 acid), in plants and the environment.[3] Understanding the environmental fate and mobility of both this compound-methyl and this compound acid is crucial for assessing its potential environmental impact, including its persistence in soil and water, and its potential to move into non-target areas. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental degradation, sorption, and mobility of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound-methyl and its primary metabolite, this compound acid, is presented below. These properties are fundamental to understanding their behavior in the environment.

| Property | This compound-methyl | This compound Acid (XDE-729 acid) |

| Molecular Formula | C₁₄H₁₁Cl₂FN₂O₃ | C₁₃H₉Cl₂FN₂O₃ |

| Molecular Weight | 345.16 g/mol | 331.13 g/mol |

| Water Solubility (20 °C) | 1.66-1.83 mg/L | pH 5: 102 mg/L, pH 7: 3.1 g/L, pH 9: 46.1 g/L |

| Vapor Pressure (25 °C) | 1.5 x 10⁻⁸ Pa (1.1 x 10⁻¹⁰ mm Hg) | 1.8 x 10⁻⁹ mm Hg |

| Log K_ow | 3.75-3.92 | pH 5: 0.42, pH 7: -0.83, pH 9: -1.01 |

| pKa | Not applicable | 2.8, 5.11 |

Environmental Fate and Degradation

This compound-methyl undergoes rapid degradation in the environment through various biotic and abiotic processes, leading to the formation of its principal metabolite, this compound acid, and other minor degradation products.

Degradation in Soil

Aerobic Soil Metabolism: Under aerobic conditions in the laboratory, this compound-methyl degrades rapidly, with a reported average half-life (DT50) of 1.5 days.[3] Its major metabolite, this compound acid, is also biodegradable, with an average DT50 of 14 days under the same conditions. The ultimate degradation products in aerobic soil are carbon dioxide and non-extractable residues. Field dissipation studies in North America and Europe have shown average half-lives for this compound-methyl of 15 and 17 days, respectively.

Anaerobic Soil Metabolism: In the absence of oxygen, the degradation of this compound-methyl is also rapid, with half-life values ranging from 0.94 to 7.1 days. The major transformation products under anaerobic conditions are the same as in aerobic metabolism, primarily this compound acid and another metabolite identified as X11449757. This compound acid is more persistent under anaerobic conditions, with reported DT50 values ranging from 15 to 107 days.

| Degradation Pathway | Compound | DT50 (days) | Reference |

| Aerobic Soil Metabolism | This compound-methyl | 1.1 - 5.3 | |

| This compound Acid | 2 - 42 | ||

| Anaerobic Soil Metabolism | This compound-methyl | 0.94 - 7.1 | |

| This compound Acid | 15 - 107 | ||

| Field Dissipation (North America) | This compound-methyl | Average 15 | |

| Field Dissipation (Europe) | This compound-methyl | Average 17 |

Degradation in Aquatic Systems

Hydrolysis: this compound-methyl is relatively stable to hydrolysis under acidic and neutral conditions, with a reported half-life of 155 days at pH 7. However, it hydrolyzes more rapidly under alkaline conditions, with a DT50 of 3.04 days at pH 9. This compound acid is stable to hydrolysis.

Aqueous Photolysis: Photodegradation in water is a significant dissipation pathway for this compound-methyl. In the presence of simulated sunlight, its half-life is less than 10 minutes in both pH 7 buffered and natural water solutions. This compound acid is also susceptible to photolysis, with a reported half-life of approximately 30 minutes.

Aquatic Metabolism: In aerobic aquatic systems, this compound-methyl transforms rapidly, with half-life values in the total system (water and sediment) ranging from approximately 1 to 5 days. In anaerobic water-sediment systems, the DT50 for this compound-methyl is between 0.5 and 5.8 days, while for this compound acid it is approximately 4 days.

| Degradation Pathway | Compound | DT50 | Reference |

| Hydrolysis (pH 7) | This compound-methyl | 155 days | |

| Hydrolysis (pH 9) | This compound-methyl | 3.04 days | |

| Aqueous Photolysis | This compound-methyl | < 10 minutes | |

| This compound Acid | ~30 minutes | ||

| Aerobic Aquatic Metabolism | This compound-methyl | 1 - 5 days | |

| This compound Acid | 3 - 12 days | ||

| Anaerobic Aquatic Metabolism | This compound-methyl | 0.5 - 5.8 days | |

| This compound Acid | ~4 days |

Mobility and Sorption

The mobility of this compound-methyl and its acid metabolite in soil is a key factor in determining their potential to leach into groundwater or move into surface water via runoff. This is largely governed by their sorption to soil particles, which is quantified by the soil organic carbon-water partitioning coefficient (Koc).

Soil Sorption: Laboratory studies have determined an average Koc value for this compound-methyl of 1418 mL/g (ranging from 473-2659 mL/g), indicating that it is strongly adsorbed to soil and has low mobility. In contrast, this compound acid has an average Koc of 179 mL/g (ranging from 28-539 mL/g), suggesting it is potentially more mobile. Despite the potential for mobility of the acid, field dissipation studies have shown that both this compound-methyl and this compound acid residues are primarily detected in the top 15 cm of the soil profile, indicating limited movement.

| Compound | Koc (mL/g) | Mobility Potential | Reference |

| This compound-methyl | 88 - 2659 | Low to Immobile | |

| This compound Acid | 28 - 539 | Moderate to High |

Experimental Protocols

The environmental fate studies for this compound-methyl and its metabolites are typically conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Soil Metabolism (OECD 307)

This guideline is used to evaluate the rate and pathway of degradation in soil under both aerobic and anaerobic conditions.

-

Principle: Radiolabeled (¹⁴C) test substance is applied to fresh soil samples which are then incubated in the dark at a constant temperature. For aerobic studies, a continuous flow of air is passed through the incubation flasks. For anaerobic studies, the soil is saturated with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

-

Data Collection: At various time intervals, soil samples are extracted and analyzed for the parent compound and its transformation products. Evolved ¹⁴CO₂ is trapped to determine the extent of mineralization. A mass balance is performed to account for all applied radioactivity.

Hydrolysis as a Function of pH (OECD 111)

This test determines the rate of abiotic degradation in water due to hydrolysis at different pH levels.

-

Principle: The test substance is dissolved in sterile aqueous buffer solutions at pH 4, 7, and 9. The solutions are incubated in the dark at a constant temperature.

-

Data Collection: Samples are taken at various time points and analyzed for the concentration of the test substance to determine the rate of hydrolysis.

Phototransformation of Chemicals in Water (OECD 316)

This guideline assesses the degradation of a chemical in water due to direct photolysis.

-

Principle: A solution of the test substance in sterile, buffered water is irradiated with a light source that simulates natural sunlight. Dark controls are run in parallel to differentiate between photochemical and other degradation processes.

-

Data Collection: The concentration of the test substance is measured at different time intervals to calculate the photolysis rate constant and half-life.

Adsorption-Desorption Using a Batch Equilibrium Method (OECD 106)

This method is used to determine the sorption of a chemical to soil.

-

Principle: A solution of the test substance is equilibrated with a known amount of soil. After equilibration, the soil and aqueous phases are separated by centrifugation, and the concentration of the test substance in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration. Desorption is measured by replacing the supernatant with a fresh solution and re-equilibrating.

-

Data Collection: The data are used to calculate the adsorption (Kd) and desorption (Kdes) coefficients, which are then normalized to the organic carbon content of the soil to obtain the Koc value.

Analytical Methodology

The quantitative determination of this compound-methyl and its metabolites in environmental matrices like soil and water is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

-

Extraction: Residues are extracted from soil samples using an acidified acetonitrile/water mixture. Water samples are typically acidified and purified using solid-phase extraction (SPE).

-

Derivatization: For the analysis of this compound acid, a derivatization step to form a butyl ester is often employed to improve analytical sensitivity and selectivity.

-

Analysis: The final extracts are analyzed by LC-MS/MS, which provides high selectivity and sensitivity for the detection and quantification of the target analytes.

Visualizations

Signaling Pathway of this compound-Methyl

References

The Metabolic Fortitude of Wheat: A Technical Guide to Halauxifen Detoxification

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic auxin herbicide halauxifen-methyl offers effective control of broadleaf weeds in cereal crops. Its selectivity in wheat (Triticum aestivum L.) is not due to target-site insensitivity but rather to the plant's remarkable ability to rapidly metabolize the active form of the herbicide, this compound acid, into non-phytotoxic compounds. This in-depth technical guide elucidates the core metabolic pathways, enzymatic players, and experimental methodologies pivotal to understanding this tolerance. The information presented herein is crucial for the development of new herbicides and for strategies to manage herbicide resistance.

Core Metabolic Pathway of this compound in Tolerant Wheat

The detoxification of this compound in tolerant wheat varieties is a multi-phase process primarily orchestrated by enzymes encoded by genes located on chromosome 5A.[1][2][3] The metabolic cascade proceeds as follows:

-

Activation: The applied pro-herbicide, this compound-methyl (HM), is rapidly de-esterified in the plant to its biologically active and phytotoxic form, this compound acid (HA).[3]

-

Phase I Metabolism (Detoxification): The crucial detoxification step involves the O-demethylation of this compound acid. This reaction is catalyzed by cytochrome P450 monooxygenases (CYPs).[3]

-

Phase II Metabolism (Conjugation): The O-demethylated metabolite of HA is then conjugated with glucose by UDP-dependent glucosyltransferases (UGTs), rendering it water-soluble and readily sequestered within the plant cell, thus completing the detoxification process.

The efficiency of these metabolic processes is the primary determinant of wheat's tolerance to this compound.

Quantitative Insights into this compound Metabolism

Studies comparing tolerant and susceptible wheat lines have provided quantitative data on the accumulation of the phytotoxic intermediate, this compound acid (HA). This data underscores the metabolic basis of tolerance.

| Wheat Line | Genotype/Characteristic | Fold Increase in this compound Acid (HA) Content vs. Tolerant 'Chinese Spring' | Time Points of Observation (Hours After Treatment) | Reference |

| Tolerant | 'Chinese Spring' (CS) | - | - | |

| Susceptible | Wheat substitution line lacking chromosome 5A | 2.4 to 3.8 | 8, 12, 24 | |

| Susceptible | Nullisomic 5A-tetrasomic 5D (N5A-T5D) | ~3 | 12, 24 | |

| Tolerant | Nullisomic 5D-tetrasomic 5A (N5D-T5A) | No significant difference | 2, 8, 12, 24 | |

| Susceptible | Aegilops searsii (a diploid wheat relative) | 5.6 to 8.5 | 8, 12, 24 |

Experimental Protocols

Excised Leaf Assay for this compound Metabolism

This assay provides a controlled system to study the rate of herbicide metabolism without the confounding factors of whole-plant uptake and translocation.

1. Plant Growth and Preparation:

-

Grow wheat seedlings ('Chinese Spring' for tolerant and relevant substitution or nullisomic-tetrasomic lines for susceptible) in a controlled environment (e.g., growth chamber with a 16-hour photoperiod and a day/night temperature of 28/22°C) until the two- to three-leaf stage.

-

Excise the two oldest leaves at the collar.

-

Wash the cut surface with deionized water and place the leaves in 15-ml plastic tubes containing 400 µl of 0.1 M Tris-Cl buffer (pH 6.0).

-

Pre-incubate the leaves in the growth chamber for 1 hour.

2. Herbicide Treatment:

-

Prepare a 300 µM solution of this compound-methyl in 0.1 M Tris-Cl buffer (pH 6.0).

-

Transfer the pre-incubated leaves to tubes containing the this compound-methyl solution, ensuring that approximately 1.0 cm of the cut end is submerged.

-

For control samples, transfer leaves to tubes containing only the buffer.

3. Time-Course Sampling and Storage:

-

Harvest the leaves at specified time points (e.g., 2, 8, 12, and 24 hours after treatment).

-

Immediately freeze the harvested leaves in liquid nitrogen and store them at -80°C until extraction.

Extraction of this compound and its Metabolites

1. Sample Homogenization:

-

The protocol for extraction involves the use of 90% (v/v) methanol. An internal standard, such as 4-chloro-DL-phenylalanine, should be added before extraction to normalize for extraction efficiency.

2. Extraction Procedure:

-

A detailed extraction procedure would involve grinding the frozen leaf tissue in liquid nitrogen to a fine powder.

-

The powdered tissue is then homogenized in a pre-chilled solvent (e.g., 90% methanol).

-

The homogenate is centrifuged, and the supernatant containing the metabolites is collected.

-

The pellet can be re-extracted to ensure complete recovery of the analytes.

-

The supernatants are then combined and prepared for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of this compound Acid

This method allows for the sensitive and specific quantification of this compound acid in plant extracts.

1. Chromatographic Separation:

-

HPLC System: Dionex Ultimate 3000 series or equivalent.

-

Column: Phenomenex C18 column (4.6 x 100 mm, 2.6-µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid (v/v).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v).

-

Flow Rate: 0.25 ml/min.

-

Gradient: Start with 100% A for 3 minutes, transition to 100% B over a defined period (e.g., 20 to 30 minutes), and then return to initial conditions for re-equilibration.

-

Injection Volume: 20 µl.

-

Autosampler Temperature: 15°C.

2. Mass Spectrometry Detection:

-

Mass Spectrometer: Q-Exactive MS system or equivalent.

-

Ionization Mode: Positive and negative electrospray ionization (ESI).

-

Spray Voltage: 3.5 kV (positive), -2.5 kV (negative).

-

Capillary Temperature: 250°C.

-

Full-Scan Mass Spectrum Resolution: 70,000.

-

Scan Range: m/z 67 to 1,000.

Visualizations

Metabolic Pathway of this compound in Wheat

Caption: Metabolic detoxification pathway of this compound-methyl in tolerant wheat.

Experimental Workflow for this compound Metabolism Analysis

Caption: Workflow for studying this compound metabolism using an excised leaf assay.

Gene Regulation of this compound Detoxification

Caption: Conceptual overview of the regulation of this compound detoxification in wheat.

References

- 1. Metabolism of this compound acid is regulated by genes located on wheat chromosome 5A | Weed Science | Cambridge Core [cambridge.org]

- 2. Unraveling the mystery of wheat herbicide tolerance | College of Agricultural, Consumer & Environmental Sciences | Illinois [aces.illinois.edu]

- 3. researchgate.net [researchgate.net]

Halauxifen's Effect on Plant Hormone Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halauxifen-methyl is a synthetic auxin herbicide that belongs to the arylpicolinate chemical class. Its herbicidal activity stems from its ability to mimic the natural plant hormone indole-3-acetic acid (IAA), thereby disrupting various growth and developmental processes in susceptible plants. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects on plant hormone regulation. It details the herbicide's interaction with auxin receptors, its impact on auxin homeostasis, and the subsequent downstream effects on ethylene and abscisic acid (ABA) biosynthesis and signaling. This document summarizes key quantitative data from scientific literature, provides detailed experimental protocols for relevant assays, and includes visualizations of the pertinent signaling pathways and experimental workflows.

Mechanism of Action: An Overview

This compound-methyl is rapidly absorbed by the leaves and roots of plants and is subsequently converted to its biologically active form, this compound acid.[1] This active metabolite mimics the effects of high concentrations of endogenous auxin, leading to a cascade of physiological and molecular responses that ultimately result in plant death.[1] The primary mode of action involves the binding of this compound acid to the TIR1/AFB family of auxin co-receptors, with a notable preference for AFB5.[2][3] This binding event enhances the interaction between the receptor and Aux/IAA transcriptional repressors, targeting them for degradation via the 26S proteasome.[4] The degradation of Aux/IAA proteins derepresses Auxin Response Factors (ARFs), leading to the altered expression of numerous auxin-responsive genes. A key consequence of this disruption is the overproduction of the stress-related hormones ethylene and abscisic acid (ABA).

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound-methyl on various physiological and molecular parameters in the susceptible plant species Galium aparine.

Table 1: Dose-Response Effect of this compound-methyl on Galium aparine Above-Ground Biomass

| This compound-methyl Concentration (µM) | Biomass Reduction (%) |

| 0.05 | 25 |

| 0.1 | 45 |

| 0.5 | 70 |

| 1 | 85 |

| 5 | 95 |

Table 2: Time-Course of this compound-methyl (5 µM) Effect on Endogenous IAA Levels in Galium aparine

| Time After Treatment (hours) | IAA Level (% of Control) |

| 6 | ~150 |

| 12 | ~250 |

| 24 | ~350 |

Table 3: Time-Course of this compound-methyl (5 µM) Effect on Ethylene Biosynthesis in Galium aparine

| Time After Treatment (hours) | Ethylene Production (% of Control) | ACC Content (% of Control) | ACC Synthase Activity (% of Control) | ACC Oxidase Activity (% of Control) |

| 6 | ~350 | ~250 | ~400 | ~150 |

| 12 | ~750 | ~500 | ~600 | ~200 |

| 24 | ~800 | ~550 | ~700 | ~220 |

Table 4: Time-Course of this compound-methyl (5 µM) Effect on ABA Levels in Galium aparine

| Time After Treatment (hours) | ABA Level (% of Control) |

| 6 | ~400 |

| 12 | ~1200 |

| 24 | ~2400 |

Table 5: Time-Course of this compound-methyl (5 µM) Effect on Relative Gene Expression in Galium aparine

| Time After Treatment (hours) | GaACS4 (Fold Change) | GaACS7 (Fold Change) | GaNCED1 (Fold Change) |

| 6 | ~2.5 | ~3.0 | ~5.0 |

| 12 | ~4.5 | ~5.5 | ~15.0 |

| 24 | ~6.8 | ~8.1 | ~25.0 |

Table 6: Binding Affinity (Kd, µM) of this compound Acid to Arabidopsis Auxin Receptors

| Ligand | TIR1 | AFB2 | AFB5 |

| IAA | 0.13 | 0.15 | 0.23 |

| This compound Acid | 1.8 | 2.5 | 0.08 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Quantification of Plant Hormones (IAA and ABA) by GC-MS

This protocol is adapted from established methods for auxin and ABA quantification.

-

Sample Preparation: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: Add 1 mL of ice-cold extraction buffer (e.g., 80% methanol with an internal standard such as ¹³C₆-IAA or d₆-ABA). Vortex and incubate at 4°C for at least 1 hour.

-

Centrifugation: Centrifuge at 13,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to purify the extract. Condition the cartridge with methanol followed by water. Load the supernatant, wash with water, and elute the hormones with methanol.

-

Derivatization: Evaporate the eluate to dryness under a stream of nitrogen. Derivatize the residue with diazomethane to methylate the carboxylic acid groups, which improves volatility for GC-MS analysis.

-

GC-MS Analysis: Re-suspend the derivatized sample in a suitable solvent (e.g., ethyl acetate). Inject an aliquot into a gas chromatograph coupled to a mass spectrometer (GC-MS). Use selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the methylated IAA and ABA and their internal standards.

Measurement of Ethylene Production and ACC Content

-

Ethylene Measurement: Place a known weight of plant tissue in a sealed vial. Incubate for a defined period. Withdraw a sample of the headspace gas with a gas-tight syringe and inject it into a gas chromatograph equipped with a flame ionization detector (FID).

-

ACC Extraction: Homogenize plant tissue in 5% sulfosalicylic acid. Centrifuge and collect the supernatant.

-

ACC Assay: The ACC in the extract is chemically converted to ethylene in the presence of HgCl₂ and a mixture of NaOH and NaClO. The ethylene produced is then quantified by gas chromatography as described above.

ACC Synthase (ACS) and ACC Oxidase (ACO) Activity Assays

-

Enzyme Extraction: Homogenize plant tissue in an ice-cold extraction buffer containing protease inhibitors. Centrifuge at high speed to obtain a crude enzyme extract.

-

ACS Activity Assay: Incubate the enzyme extract with the substrate S-adenosylmethionine (SAM). The ACC produced is then measured as described in section 3.2.

-

ACO Activity Assay: Incubate the enzyme extract with ACC as the substrate. The ethylene produced is measured by gas chromatography as described in section 3.2.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Extraction: Extract total RNA from plant tissue using a commercial kit or a standard protocol (e.g., Trizol method).

-

DNase Treatment: Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qRT-PCR: Perform the real-time PCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers for the target genes (e.g., ACS, NCED) and a reference gene (e.g., Actin or Ubiquitin).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Surface Plasmon Resonance (SPR) for Receptor-Ligand Binding Analysis

-

Protein Expression and Purification: Express and purify the auxin receptor protein (e.g., AFB5) and its interacting partner (e.g., an Aux/IAA protein).

-

Chip Preparation: Immobilize the purified receptor protein onto a sensor chip surface.

-

Binding Assay: Flow different concentrations of the ligand (this compound acid) over the sensor chip surface. The binding events are detected in real-time as a change in the refractive index, measured in resonance units (RU).

-

Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (Kd) is calculated as kd/ka, which reflects the binding affinity.

Visualizations: Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Conclusion

This compound exerts its potent herbicidal effects by hijacking the plant's natural auxin signaling pathway. Its high affinity for the AFB5 receptor leads to a cascade of events, beginning with the degradation of Aux/IAA repressors and culminating in the overproduction of ethylene and ABA. This disruption of hormonal balance induces severe physiological stress, ultimately leading to the death of susceptible plant species. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and professionals working to understand and utilize this important class of herbicides.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Halauxifen in Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halauxifen-methyl is a synthetic auxin herbicide belonging to the arylpicolinate class. It is effective for the post-emergent control of various annual broadleaf weeds in cereal crops.[1] In the environment, particularly in soil and water, this compound-methyl rapidly hydrolyzes to its active form, this compound acid.[2] Due to its potential to contaminate surface and groundwater through runoff and leaching, sensitive and specific analytical methods are crucial for monitoring its presence in aqueous environments.[1]

This document provides detailed application notes and protocols for the quantitative determination of this compound-methyl and its primary metabolite, this compound acid, in various water matrices, including drinking, surface, and groundwater. The primary method detailed is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which has been validated for its high sensitivity and selectivity.

Analytical Methods for this compound Detection

The most robust and widely validated method for the detection of this compound and its metabolites in water is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This technique offers excellent sensitivity, allowing for detection at the nanogram-per-liter level, and high selectivity, which is essential for complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantitative analysis of this compound-methyl and its acid metabolite in water. The methodology involves a sample preparation step to extract and concentrate the analytes, followed by chromatographic separation and detection by a mass spectrometer.

Key Advantages of LC-MS/MS:

-

High Sensitivity: Achieves low limits of detection (LOD) and quantification (LOQ), essential for regulatory monitoring.

-

High Selectivity: The use of Multiple Reaction Monitoring (MRM) minimizes matrix interference and provides confident identification and quantification.

-

Versatility: Capable of simultaneously analyzing both this compound-methyl and its metabolites.

A validated method for the determination of this compound-methyl and its degradation products in water has been established and is detailed in the protocols below.[3]

Quantitative Data Summary

The following table summarizes the quantitative performance of the validated LC-MS/MS method for the analysis of this compound-methyl and its metabolites in water.

| Analyte | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Recovery Range (%) | Relative Standard Deviation (RSD) (%) |

| This compound-methyl | 0.015 | 0.05 | 70-120 | < 20 |

| This compound acid | 0.015 | 0.05 | 70-120 | < 20 |

Data is based on the validated method described in Dow Study No.: 110718 and its independent laboratory validation.[3] The method is quantitative for this compound-methyl and its degradation products at the proposed LOQ of 0.05 µg/L. Mean recoveries and relative standard deviations are within the acceptable guidelines (mean 70-120%; RSD ≤20%).

Experimental Workflow

The overall workflow for the analysis of this compound in water samples by LC-MS/MS is depicted in the following diagram.

Caption: Workflow for this compound Analysis.

Detailed Experimental Protocols

The following protocols are based on the validated analytical method Dow Study No.: 110718.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Collection and Preservation: Collect a 10 mL water sample.

-

Acidification: Acidify the water sample with 1.0 mL of 10% formic acid.

-

SPE Cartridge Conditioning:

-

Condition a Strata-X (3 mL/60 mg) reverse-phase SPE cartridge by passing 3 mL of methanol, followed by 3 mL of 0.1% formic acid in water. Do not allow the cartridge to dry out between conditioning steps.

-

-

Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge.

-

Washing: Rinse the cartridge with 0.1% formic acid to remove interfering substances.

-

Drying: Dry the cartridge under vacuum.

-

Elution: Elute the retained analytes from the cartridge with methanol.

-

Internal Standard Addition: Fortify the extract with a mixed stable-isotope internal standard solution.

-

Concentration: Concentrate the eluate under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Bring the final volume to 1.0 mL with a solution of water:acetonitrile:formic acid (90:10:0.1, v/v/v). Vortex and sonicate to ensure complete dissolution.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System:

-

Column: Zorbax SB-C8, 4.6 x 75 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% formic acid in methanol.

-

Mobile Phase B: 0.1% formic acid in water.

-

Gradient:

-

0.00 min: 10% A, 90% B

-

7.0-9.0 min: 100% A, 0% B

-

9.1-12.0 min: 10% A, 90% B

-

-

Flow Rate: 0.80 mL/min.

-

Injection Volume: As appropriate for the instrument and desired sensitivity.

-

-

Mass Spectrometry (MS) System:

-

Ionization Mode: Positive Ion Electrospray (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor two parent-daughter ion transitions for each analyte (one for quantification and one for confirmation).

-

This compound-methyl: 345 → 284.9 (quantifier), 345 → 250 (qualifier).

-

-

Quality Control

-

Calibration: Prepare a set of calibration standards in the appropriate solvent to cover the expected concentration range.

-

Blanks: Analyze a reagent blank with each batch of samples to check for contamination.

-

Fortified Samples: Analyze fortified control samples at the LOQ and 10x the LOQ to assess method recovery and precision.

Conclusion

The LC-MS/MS method detailed in these application notes provides a reliable and sensitive approach for the determination of this compound-methyl and its primary metabolite, this compound acid, in water samples. The use of solid-phase extraction for sample preparation, followed by optimized chromatographic separation and tandem mass spectrometry detection, ensures accurate and precise quantification at levels relevant for environmental monitoring. Adherence to the described protocols and quality control measures is essential for generating high-quality, defensible data.

References

Application Note: Quantitative Analysis of Halauxifen-methyl Residues by LC-MS/MS

Introduction

Halauxifen-methyl is a synthetic auxin herbicide used for the post-emergence control of broadleaf weeds.[1][2] Its increasing use necessitates sensitive and reliable analytical methods for monitoring its residues in various environmental matrices to ensure food safety and environmental protection. This application note details a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound-methyl and its metabolites in soil and water samples.

Principle

The method involves the extraction of this compound-methyl and its metabolites from the sample matrix, followed by cleanup and analysis using LC-MS/MS. The analytes are separated by reverse-phase liquid chromatography and detected by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Experimental Protocols

1. Sample Preparation

1.1. Water Samples [3]

-

Acidify 10 mL of the water sample with 1.0 mL of 10% formic acid.

-

Condition a reverse-phase solid-phase extraction (SPE) cartridge (e.g., Strata X, 3 mL/60 mg) with methanol followed by 0.1% formic acid.

-

Load the acidified water sample onto the SPE cartridge.

-

Wash the cartridge with 0.1% formic acid.

-

Dry the cartridge under vacuum.

-

Elute the residues with methanol.

-

Fortify the extract with a stable-isotope internal standard solution.

-

Concentrate the extract under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 1.0 mL of a water:acetonitrile:formic acid (90:10:0.1, v/v/v) solution.

-

Vortex and sonicate to ensure complete dissolution before LC-MS/MS analysis.

1.2. Soil and Plant Samples [1][4]

-

Homogenize the sample (e.g., 5g of plant material or 10g of soil) in a 50 mL centrifuge tube.

-

Add acetonitrile for extraction and shake vigorously. For soil, an acetonitrile/water (80/20, v/v) solution with 0.1% phosphoric acid can be used.

-

Perform a dispersive solid-phase extraction (d-SPE) cleanup with Primary Secondary Amine (PSA) and graphitized carbon black (GCB) for plant samples, or Florisil for soil samples.

-

For some soil analyses, a strong cation exchange (SCX) solid-phase extraction (SPE) procedure can be used for purification.

-

Evaporate the eluate to dryness. For the acid metabolite, derivatization to a butyl ester may be necessary.

-

Reconstitute the final extract in an appropriate solvent, such as methanol or an acetonitrile/water mixture, for LC-MS/MS analysis.

2. LC-MS/MS Analysis

2.1. Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| Column | Zorbax SB-C8, 4.6 x 75 mm, 3.5 µm or Symmetry C18, 2.1 x 100 mm, 5 µm |

| Mobile Phase A | 0.1% formic acid in water or 5 mM ammonium acetate and 0.1% acetic acid in water |

| Mobile Phase B | 0.1% formic acid in methanol or 5 mM ammonium acetate and 0.1% acetic acid in methanol |

| Flow Rate | 0.3 mL/min to 0.45 mL/min |

| Injection Volume | 20 µL |

| Gradient | A gradient starting with a high aqueous phase and ramping up the organic phase is typically used. For example: 0.00 min - 10% B, 7.0-9.0 min - 100% B, 9.1-12.0 min - 10% B. |

2.2. Mass Spectrometry (MS/MS) Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| IonSpray Voltage | 5500 V |

| Temperature | 600 °C |

| Collision Gas | Medium |

| Curtain Gas | 30 psi |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Data Presentation

Table 1: MRM Transitions for this compound-methyl and its Metabolite

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z (Quantitative) | Product Ion (Q3) m/z (Confirmatory) |

| This compound-methyl | 344.82 | 250.10 | 285.00 |

| This compound Acid (as butyl ester) | 387 | 250 | 207 |

Table 2: Method Performance Data

| Matrix | Analyte | LOQ (µg/L or µg/kg) | LOD (µg/L or µg/kg) | Recovery (%) | RSD (%) | Reference |

| Water | This compound-methyl | 0.05 | 0.015 | 71-88 | 7 | |

| Water | X11393729 (metabolite) | 0.05 | 0.015 | 70-120 | ≤20 | |

| Water | X11406790 (metabolite) | 0.05 | 0.015 | 70-120 | ≤22 | |

| Water | X11449757 (metabolite) | 0.05 | 0.015 | 70-120 | ≤20 | |

| Soil | This compound-methyl | 0.0015 | - | 91-98 | 3 | |

| Soil | This compound Acid | 0.0015 | - | 88-99 | 5 | |

| Wheat Plant | This compound-methyl | - | - | - | 19-22 |

Visualizations

Caption: Experimental workflow for this compound residue analysis.

References

Determining Halauxifen Residues in Soil and Plant Tissues: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of halauxifen-methyl and its primary metabolite, this compound acid, in soil and plant tissues. The methodologies described are based on established analytical techniques, primarily utilizing Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for sensitive and selective detection.

Principle

The analytical workflow for determining this compound residues involves sample extraction, extract cleanup, and instrumental analysis. For soil samples, extraction is typically performed with an acidified acetonitrile/water solution, followed by a solid-phase extraction (SPE) cleanup.[1] An alternative method for soil utilizes accelerated solvent extraction (ASE).[2][3] Plant matrices are commonly extracted with acetonitrile, followed by a dispersive solid-phase extraction (d-SPE) cleanup to remove interfering co-extractives.[4] The final determination is carried out by LC-MS/MS, which provides high selectivity and sensitivity for quantifying the target analytes.[1] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also recognized as an adequate multi-residue method for determining this compound-methyl and its acid metabolite in crop commodities.

Experimental Protocols

Protocol for Soil Samples

This protocol is adapted from validated methods for the determination of this compound-methyl and its acid metabolite (XDE-729 acid) in soil.

2.1.1. Reagents and Materials

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Phosphoric acid (H₃PO₄)

-

Methanol (MeOH), HPLC grade

-

1-Butanol

-

Pyridine

-

Butyl chloroformate

-

Strong Cation Exchange (SCX) SPE cartridges

-

This compound-methyl and this compound acid analytical standards

-

Internal standards (e.g., ¹³C₆-phenyl-halauxifen-methyl and ¹³C₆-phenyl-halauxifen acid)

2.1.2. Sample Extraction

-

Weigh 5 g of the soil sample into a centrifuge tube.

-

Add a solution of acetonitrile/water (80/20, v/v) containing 0.1% phosphoric acid.

-

Shake vigorously for a specified time to ensure thorough extraction.

-

Centrifuge the sample to separate the solid and liquid phases.

-

Collect the supernatant for the cleanup step.

2.1.3. Extract Cleanup (SPE)

-

Dilute the collected supernatant with water.

-

Condition a strong cation exchange (SCX) SPE cartridge.

-

Load the diluted extract onto the SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analytes from the cartridge with an appropriate solvent.

2.1.4. Derivatization (for this compound Acid) To improve the limit of quantitation and selectivity for this compound acid, a derivatization step to form a butyl ester is performed.

-

Evaporate the SPE eluate to dryness.

-

Reconstitute the residue and perform a derivatization reaction using 1-butanol, pyridine, and butyl chloroformate to form the butyl ester of this compound acid.

-

Evaporate the reaction mixture and reconstitute the residue in an acetonitrile/water solution containing 0.1% phosphoric acid (70/30, v/v) for LC-MS/MS analysis.

2.1.5. Instrumental Analysis (LC-MS/MS)

-

Chromatographic Column: A suitable C8 or C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.

-

Ionization: Positive-ion electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) of specific parent-daughter ion transitions for this compound-methyl and the derivatized this compound acid.

Protocol for Plant Tissues

This protocol is suitable for various plant matrices such as wheat grain, straw, and forage.

2.2.1. Reagents and Materials

-

Acetonitrile (ACN), HPLC grade

-

Primary secondary amine (PSA) sorbent

-

Graphitized carbon black (GCB)

-

Florisil

-

This compound-methyl analytical standard

2.2.2. Sample Extraction

-

Homogenize a representative sample of the plant tissue.

-

Weigh a portion of the homogenized sample into a centrifuge tube.

-

Add acetonitrile and shake vigorously.

-

Centrifuge the sample and collect the supernatant.

2.2.3. Extract Cleanup (d-SPE)

-

Take an aliquot of the supernatant.

-

Add PSA, GCB (for samples with high pigment content like green mass), and florisil to the aliquot.

-

Vortex the mixture to facilitate the cleanup process.

-

Centrifuge at high speed (e.g., 6000 rpm) for 5 minutes.

-

The resulting supernatant is ready for LC-MS/MS analysis.

2.2.4. Instrumental Analysis (LC-MS/MS)

-

Quantification: The residue of this compound-methyl is quantified by Liquid Chromatography-Mass Spectrometry using multiple reaction monitoring (MRM).

-

Matrix Effects: Matrix-matched standards should be used for calibration to compensate for matrix effects, which can cause ion suppression or enhancement. In wheat plant matrix, matrix suppression for this compound-methyl has been observed in the range of 12-15%.

Quantitative Data Summary

The following table summarizes key quantitative parameters from various studies on this compound residue analysis.

| Matrix | Analyte(s) | LOQ | Recovery (%) | Method | Reference |

| Soil (Sandy Loam, Clay Loam) | This compound-methyl, this compound acid | 0.0015 ng/g | Not Specified | LC-MS/MS after SPE and derivatization | |

| Soil | This compound-methyl, this compound acid | 0.05 µg/kg | Not Specified | LC-MS/MS after ASE | |

| Wheat Plant | This compound-methyl | Not Specified | Not Specified | LC-MS/MS after d-SPE | |

| Wheat Grain | This compound-methyl | Not Specified | Not Specified | LC-MS/MS after d-SPE | |

| Wheat Straw | This compound-methyl | Not Specified | Not Specified | LC-MS/MS after d-SPE | |

| Water | This compound-methyl and metabolites | 0.05 µg/L | 70-120% | LC-MS/MS after SPE | |

| Plant Commodities | This compound-methyl | 0.01 mg/kg | Not Specified | LC-MS/MS after SPE |

Half-Life Data:

-

Wheat Plant: The half-life of this compound-methyl in wheat plants is reported to be in the range of 1.0 to 1.2 days.

-

Soil: The half-life of this compound-methyl in soil is reported to be in the range of 1.8 to 2.1 days.

Experimental Workflow Diagram

Caption: Workflow for this compound Residue Analysis.

Signaling Pathway and Logical Relationships

While this compound-methyl is a synthetic auxin herbicide that mimics the action of the plant hormone auxin, disrupting plant growth processes, a detailed signaling pathway at the molecular level is complex and beyond the scope of a residue analysis protocol. The logical relationship in the context of this application note is the analytical sequence required to accurately measure its residues.

Caption: Logical Flow of Residue Analysis.

References

Halauxifen-Methyl in No-Till Agriculture: A Guide for Researchers

Application Notes and Protocols for the use of halauxifen-methyl, a synthetic auxin herbicide, in no-till agricultural systems.

This compound-methyl is a valuable tool for weed management in no-till farming, particularly for the control of problematic broadleaf weeds, including glyphosate-resistant biotypes.[1][2] As a Group 4 herbicide, it mimics the plant hormone auxin, leading to the disruption of various growth processes in susceptible plants and ultimately causing plant death.[3][4] This document provides detailed application notes and experimental protocols for researchers and scientists working with this compound-methyl in no-till environments.

Application Notes

This compound-methyl offers effective pre-plant burndown control of several key broadleaf weeds.[5] It is particularly effective against glyphosate-resistant (GR) horseweed (Erigeron canadensis) and common ragweed. However, for a broader spectrum of weed control, tank-mixing with other herbicides is often necessary.

Key Considerations for Application:

-

Application Timing: this compound-methyl is primarily used as a pre-plant (PP) herbicide in no-till corn and soybean production. Studies have shown that it can be applied safely close to planting. Research indicates that the current application restrictions of 7 days pre-plant in soybean and 5 days pre-plant in corn are conservative and could potentially be expanded.

-

Crop Tolerance: Soybean and corn exhibit good tolerance to pre-plant applications of this compound-methyl at registered rates. While minor, transient phytotoxicity has been observed in some cases, it typically does not impact crop stand or yield. However, post-emergence applications in soybean can cause significant injury and yield reduction.

-

Tank-Mixing: To enhance the weed control spectrum, this compound-methyl can be tank-mixed with other herbicides such as 2,4-D, dicamba, and glyphosate. Following proper mixing order and conducting a jar test is crucial to ensure compatibility and prevent application issues.

-

Environmental Conditions: The degradation of this compound-methyl in the soil is influenced by microbial activity. While some studies suggest lower temperatures generally increase crop phytotoxicity to soil-residual herbicides, research on this compound-methyl has shown that higher temperatures may accentuate its phytotoxic effects in certain conditions.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the efficacy and crop safety of this compound-methyl in no-till systems.

Table 1: Efficacy of this compound-Methyl on Glyphosate-Resistant (GR) Horseweed

| Herbicide Treatment | Application Rate (g ae ha⁻¹) | GR Horseweed Control (%) | Source(s) |

| This compound-methyl | 5 | 81 | |

| This compound-methyl | 10 | 90 | |

| Dicamba | 280 | 80 | |

| 2,4-D | 560 | 49 | |

| Glyphosate | 560 | 33 | |

| This compound-methyl + Glyphosate | 5 + 560 | 87-97 | |

| Glufosinate | 500 | 63-66 |

Table 2: Soybean and Corn Response to Pre-plant Applications of this compound-Methyl

| Crop | This compound-methyl Rate (g a.i. ha⁻¹) | Application Timing | Visible Injury (%) | Yield Impact | Source(s) |

| Soybean | 5 | 14 DPP, 7 DPP, 1 DPP, 5 DAS | ≤10 | No significant reduction | |

| Soybean | 10 | 14 DPP, 7 DPP, 1 DPP, 5 DAS | ≤10 | No significant reduction | |

| Soybean | 5 | POST (VE-VC) | 67-87 | 53-63% decline | |

| Corn | 5 | 10 DPP, 5 DPP, 1 DPP, 5 DAS, POST (VE-V1) | ≤3 | No effect | |

| Corn | 10 | 10 DPP, 5 DPP, 1 DPP, 5 DAS | ≤3 | No effect | |

| Corn | 10 | POST (VE-V1) | ≤3 | 10% reduction |

DPP = Days Pre-Plant; DAS = Days After Seeding; POST = Post-emergence; VE-VC = Cotyledon to unifoliate stage; VE-V1 = Spike to one leaf stage.

Experimental Protocols

The following are generalized protocols for conducting efficacy and crop tolerance trials with this compound-methyl in no-till systems, based on methodologies reported in the cited literature.

Protocol 1: Field Efficacy Trial for Weed Control

1. Objective: To evaluate the efficacy of this compound-methyl applied alone and in tank-mixtures for the control of target weed species in a no-till system.

2. Experimental Design:

- Randomized complete block design with 3-4 replications.

- Plot size: e.g., 3 meters wide by 10 meters long.

3. Treatments:

- Untreated control.

- This compound-methyl at various rates (e.g., 2.5, 5, and 10 g ae ha⁻¹).

- Tank-mixtures of this compound-methyl with other herbicides (e.g., glyphosate, 2,4-D, dicamba).

- Standard commercial herbicide programs for comparison.

4. Application:

- Apply herbicides using a calibrated research plot sprayer equipped with flat-fan nozzles.

- Spray volume: e.g., 150-200 L ha⁻¹.

- Record environmental conditions at the time of application (temperature, humidity, wind speed, weed growth stage).

5. Data Collection:

- Visually assess percent weed control at specified intervals after treatment (e.g., 14, 28, and 56 days after treatment). Use a scale of 0% (no control) to 100% (complete control).

- Measure weed density (plants m⁻²) and biomass (g m⁻²) from a designated quadrat within each plot.

6. Statistical Analysis:

- Analyze data using Analysis of Variance (ANOVA).

- Use a means separation test (e.g., Fisher's Protected LSD at p ≤ 0.05) to compare treatment means.

Protocol 2: Crop Tolerance Trial

1. Objective: To evaluate the tolerance of a specific crop (e.g., soybean or corn) to pre-plant applications of this compound-methyl in a no-till system.

2. Experimental Design:

- Randomized complete block design with 4 replications.

- Maintain plots weed-free throughout the growing season to isolate the effects of the herbicide.

3. Treatments:

- Untreated control.

- This compound-methyl at the registered rate (1x) and twice the registered rate (2x).

- Apply treatments at various pre-plant intervals (e.g., 28, 21, 14, 7, and 0 days before planting).

4. Crop Management:

- Plant the crop using a no-till planter at the recommended seeding rate.

- Follow standard agronomic practices for the specific crop.

5. Data Collection:

- Visually assess crop injury (phytotoxicity) at regular intervals after planting (e.g., 7, 14, 21, and 28 days after planting) on a scale of 0% (no injury) to 100% (plant death).

- Measure crop stand (plant population) and plant height at various growth stages.

- At crop maturity, harvest the center rows of each plot and determine the grain yield, adjusting for moisture content.

6. Statistical Analysis:

- Analyze data using ANOVA.

- Separate treatment means using an appropriate statistical test (e.g., Tukey's HSD at p ≤ 0.05).

Visualizations

The following diagrams illustrate the mode of action of this compound-methyl and a typical experimental workflow for herbicide evaluation.

References

Pre-plant Burndown Application of Halauxifen-methyl: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halauxifen-methyl is a synthetic auxin herbicide belonging to the arylpicolinate chemical family.[1] It is a valuable tool for the pre-plant burndown control of a wide spectrum of broadleaf weeds, including those resistant to other herbicide modes of action.[2] This document provides detailed application notes and protocols for the effective use of this compound-methyl in a research and developmental context, with a focus on its efficacy, tank-mixing compatibility, and mode of action.

Application Notes

Mode of Action

This compound-methyl mimics the natural plant hormone auxin.[2][3] It is absorbed through the leaves and roots and translocates systemically to the meristematic tissues.[1] There, it binds to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of auxin receptors, with a preferential binding to the AFB5 receptor. This binding initiates a cascade of events, including the degradation of Aux/IAA transcriptional repressors, leading to the over-expression of auxin-responsive genes. This disruption of normal hormonal balance results in uncontrolled and disorganized plant growth, ultimately causing plant death. Key downstream effects include the overproduction of ethylene and abscisic acid (ABA), which contributes to senescence and necrosis.

Efficacy and Weed Spectrum

This compound-methyl provides effective control of many key broadleaf weeds, including but not limited to:

-

Excellent Control: Horseweed (including glyphosate-resistant biotypes), Common Ragweed, Henbit, and Purple Deadnettle.

-

Good to Excellent Control (often in tank-mix): Giant Ragweed, Redroot Pigweed, Lambsquarters, and others.

The efficacy of this compound-methyl can be influenced by weed size, growth stage, and environmental conditions. Applications should be made to actively growing weeds for optimal results.

Tank-Mixing

To broaden the spectrum of controlled weeds, especially grasses and certain broadleaf species, this compound-methyl is commonly tank-mixed with other herbicides. Recommended tank-mix partners for pre-plant burndown applications include:

-

Glyphosate: For broad-spectrum grass and broadleaf weed control.

-

2,4-D and Dicamba: To enhance the control of larger or more difficult-to-control broadleaf weeds.

-

Glufosinate: As an alternative burndown partner, particularly in systems with glyphosate-resistant weeds.

Always consult product labels for specific tank-mix compatibility and recommendations. Jar tests are recommended before mixing large quantities.

Application Timing and Rates

For pre-plant burndown applications, this compound-methyl should be applied to emerged weeds before planting the desired crop. Application rates will vary depending on the target weed species, their size, and the tank-mix partners used. Adherence to labeled rates is crucial to ensure efficacy and crop safety.

Crop Rotation and Plant-Back Intervals

Observe all crop rotation and plant-back interval restrictions as specified on the product label. These intervals are critical to prevent injury to subsequent sensitive crops.

Data Presentation

Table 1: Efficacy of this compound-methyl and Tank Mixes on Key Broadleaf Weeds (% Control)

| Weed Species | This compound-methyl (alone) | This compound-methyl + Glyphosate | This compound-methyl + 2,4-D | This compound-methyl + Dicamba |

| Horseweed (Glyphosate-Resistant) | 85 - 95% | 90 - 98% | 92 - 97% | 95 - 99% |

| Common Ragweed | 88 - 95% | 92 - 98% | 94 - 99% | 93 - 98% |

| Giant Ragweed | 70 - 85% | 85 - 95% | 90 - 98% | 88 - 96% |

| Redroot Pigweed | 60 - 75% | 85 - 95% | 88 - 96% | 90 - 98% |

| Lambsquarters | 75 - 90% | 90 - 98% | 92 - 99% | 91 - 97% |

| Henbit | 90 - 99% | 95 - 100% | 96 - 100% | 95 - 100% |

| Purple Deadnettle | 90 - 99% | 95 - 100% | 97 - 100% | 96 - 100% |

Data compiled from multiple field trials. Efficacy can vary based on environmental conditions, weed size, and application parameters.

Experimental Protocols

Protocol 1: Field Efficacy and Crop Safety Trial for Pre-plant Burndown Application of this compound-methyl

1. Objective: To evaluate the efficacy of this compound-methyl, alone and in combination with tank-mix partners, for the pre-plant burndown control of target weed species and to assess the safety of these applications to the subsequent crop.

2. Experimental Design:

-

Design: Randomized Complete Block Design (RCBD).

-

Replications: 4.

-

Plot Size: Minimum of 3 meters wide by 10 meters long.

3. Site Selection and Preparation:

-

Select a field with a uniform and representative population of the target weed species.

-

Ensure the site has uniform soil type and topography.

-

Avoid areas with significant variations in drainage or fertility.

-

If necessary, prepare the site to ensure uniform weed emergence and growth.

4. Treatments:

-

Untreated Control: A plot that receives no herbicide application.

-

This compound-methyl (alone): Applied at a standard and 2x rate.

-

Tank-Mix Treatments: this compound-methyl at a standard rate tank-mixed with selected partners (e.g., glyphosate, 2,4-D, dicamba) at their respective standard rates.

-

Commercial Standard: A commonly used pre-plant burndown herbicide program for comparison.

5. Herbicide Application:

-

Application Timing: Apply to actively growing weeds at the specified growth stage (e.g., 10-15 cm in height).

-

Application Equipment: Use a calibrated research plot sprayer equipped with flat-fan nozzles that deliver a medium to coarse spray quality.

-

Spray Volume: 100-200 L/ha.

-

Application Pressure: 200-300 kPa.

-

Environmental Conditions: Record temperature, relative humidity, wind speed, and cloud cover at the time of application. Avoid application during periods of high wind or when rainfall is imminent.

6. Data Collection:

-

Weed Control Efficacy: Visually assess percent weed control at 7, 14, 21, and 28 days after treatment (DAT) on a scale of 0% (no control) to 100% (complete control) for each target weed species.

-

Crop Injury: After crop emergence, visually assess percent crop injury at 7, 14, and 28 days after emergence (DAE) on a scale of 0% (no injury) to 100% (crop death). Note any symptoms of phytotoxicity such as stunting, chlorosis, or malformation.

-

Weed Density and Biomass (Optional): At a specified time point (e.g., 28 DAT), count the number of surviving weeds per unit area and/or harvest the above-ground biomass of surviving weeds.

-

Crop Stand Counts: Record the number of crop plants per unit area at a specified time point after emergence.

-

Crop Yield: Harvest the crop from the center of each plot and determine the yield, adjusted for moisture content.

7. Statistical Analysis:

-

Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD.

-

Use a suitable means separation test (e.g., Tukey's HSD) to compare treatment means at a significance level of p ≤ 0.05.

Visualizations

Caption: Signaling pathway of this compound-methyl leading to weed mortality.

Caption: Workflow for a pre-plant burndown herbicide efficacy trial.

References

Halauxifen Tank-Mix Compatibility: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the tank-mix compatibility of halauxifen, a synthetic auxin herbicide, with other common herbicides. The information is intended to guide researchers in designing and conducting experiments to evaluate the physical, biological, and crop safety aspects of this compound tank mixtures.

Biological Efficacy and Crop Safety of this compound Tank-Mixes

This compound-methyl, the active ingredient in Arylex™ active products, is effective for the control of a wide range of broadleaf weeds, including many glyphosate- and ALS-resistant biotypes.[1] Tank-mixing this compound with other herbicides is often necessary to broaden the weed control spectrum.[2][3]

Efficacy Data Summary

The following tables summarize the biological efficacy of this compound-methyl in tank-mixes with other herbicides for the control of key weed species.

Table 1: Efficacy of this compound-Methyl Tank-Mixes on Glyphosate-Resistant (GR) Horseweed (Conyza canadensis)

| This compound-methyl Rate (g ae/ha) | Tank-Mix Partner | Partner Rate (g ae/ha) | Weed Control (%) 35 DAT | Crop | Reference |

| 5 | None | - | 90 | Pre-plant burndown | [4] |

| 5 | 2,4-D | 560 | 87-97 | Pre-plant burndown | [4] |

| 5 | Dicamba | 280 | 87-97 | Pre-plant burndown | |

| 5 | Glyphosate | 560 | 87-97 | Pre-plant burndown | |

| 5 | 2,4-D + Dicamba | 560 + 280 | 97 | Pre-plant burndown | |

| 5 | 2,4-D + Glyphosate | 560 + 560 | 93-94 | Pre-plant burndown | |

| 5 | Dicamba + Glyphosate | 280 + 560 | 97-99 | Pre-plant burndown |

Table 2: Efficacy of this compound-Methyl Tank-Mixes on Other Broadleaf Weeds

| Weed Species | This compound-methyl Rate (g ae/ha) | Tank-Mix Partner | Partner Rate (g ae/ha) | Weed Control (%) | Reference |

| Common Ragweed (Ambrosia artemisiifolia) | 5 | None | - | 93 | |

| Common Ragweed (Ambrosia artemisiifolia) | 5 | 2,4-D or Dicamba | 560 or 280 | 91-97 | |

| Giant Ragweed (Ambrosia trifida) | 5 | None | - | 73 (21 DAT) | |

| Giant Ragweed (Ambrosia trifida) | 5 | 2,4-D, Dicamba, or Glyphosate | 560, 280, or 560 | 86-98 (21 DAT) | |

| Redroot Pigweed (Amaranthus retroflexus) | 5 | None | - | 62 (21 DAT) | |

| Redroot Pigweed (Amaranthus retroflexus) | 5 | 2,4-D, Dicamba, or Glyphosate | 560, 280, or 560 | 89-98 (21 DAT) | |

| Henbit (Lamium amplexicaule) | 5 | None | - | 90 | |

| Purple Deadnettle (Lamium purpureum) | 5 | None | - | 99 |

Crop Safety Data

This compound-methyl can cause minor, transient phytotoxicity to soybeans when applied as a pre-plant burndown.